
Azetidin-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-2-ol hydrochloride is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetidin-2-ol hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-chloroalcohols. The β-chloroalcohol is first activated as a triflate, followed by displacement with cyanide in the presence of 18-crown-6 to afford β-chloronitrile. Subsequent cyclization yields azetidin-2-ol .
This reaction is efficient for synthesizing functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed multicomponent reactions are also explored for efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Azetidin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Azetidin-2-ol hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of azetidin-2-ol hydrochloride involves its interaction with various molecular targets and pathways. Its ring strain and unique reactivity allow it to participate in ring-opening and expansion reactions, making it a versatile intermediate in organic synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
Azetidin-2-ol hydrochloride can be compared with other similar compounds such as:
Azetidin-3-ol hydrochloride: Another azetidine derivative with similar reactivity but different substitution patterns.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C3H8ClNO |
|---|---|
Peso molecular |
109.55 g/mol |
Nombre IUPAC |
azetidin-2-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c5-3-1-2-4-3;/h3-5H,1-2H2;1H |
Clave InChI |
KWJMOZYXYPPDCP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


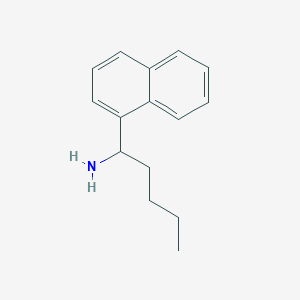
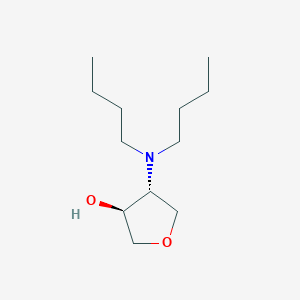



![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)



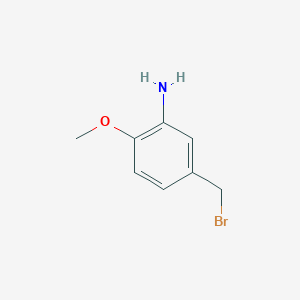
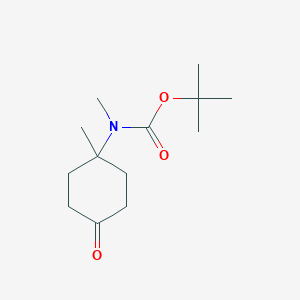
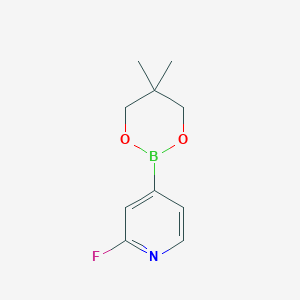
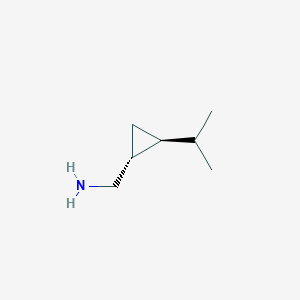
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
